molecular formula C8H3BrClFN2 B1381888 7-Bromo-2-chloro-6-fluoroquinoxaline CAS No. 1881295-54-0

7-Bromo-2-chloro-6-fluoroquinoxaline

Cat. No. B1381888
M. Wt: 261.48 g/mol
InChI Key: XJIPIIMVVLKELF-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-6-fluoroquinoxaline is a chemical substance with the molecular formula C8H3BrClFN2 . It has gained attention from the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chloro-6-fluoroquinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms, and three halogen atoms (one bromine, one chlorine, and one fluorine) attached to different carbon atoms in the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinoxaline Derivatives : A study by Maichrowski et al. (2013) describes the synthesis of over 30 new quinoxaline derivatives with unique substitution patterns, starting from a compound closely related to 7-Bromo-2-chloro-6-fluoroquinoxaline. These derivatives showcase the chemical versatility of quinoxaline compounds in creating a range of novel molecules (Maichrowski et al., 2013).

  • Study of Nucleofugicities in Quinoxalines : Research conducted by Hinkens et al. (1987) involved the synthesis of halo-nitroquinoxalines, including derivatives similar to 7-Bromo-2-chloro-6-fluoroquinoxaline, to understand the relative nucleofugicities of nitro and halogen in quinoxalines. This study contributes to the fundamental understanding of chemical reactivity in quinoxaline compounds (Hinkens et al., 1987).

  • Vibrational Spectroscopic Investigations : Arjunan et al. (2009) conducted Fourier transform infrared (FTIR) and FT-Raman spectroscopic studies on a compound structurally similar to 7-Bromo-2-chloro-6-fluoroquinoxaline, providing insights into the vibrational properties and molecular structure of such compounds (Arjunan et al., 2009).

  • Development of Synthetic Routes : A study by Baek and Harris (2005) focused on developing efficient synthetic routes for quinoxaline monomers, including those related to 7-Bromo-2-chloro-6-fluoroquinoxaline. This research is significant in optimizing the production processes for such compounds (Baek & Harris, 2005).

Biological and Medicinal Applications

  • Antimalarial Activity : Research on quinoxaline derivatives, including compounds related to 7-Bromo-2-chloro-6-fluoroquinoxaline, has shown potential antimalarial activity. A study by Bawrlin et al. (1994) synthesized and tested various Mannich base derivatives of quinoxalines for activity against Plasmodium falciparum, a malaria-causing parasite (Bawrlin et al., 1994).

  • Inhibitory Activity on Lung Cancer Cell Line : A 2019 study by Cai et al. synthesized a quinoxaline derivative and evaluated its effectiveness as an inhibitor on lung cancer cell proliferation, indicating the potential of such compounds in cancer research (Cai et al., 2019).

Other Applications

  • Halogen-rich Intermediate for Synthesis : Wu et al. (2022) reported on the synthesis of a halogen-rich pyridine, using a method that can be relevant for compounds like 7-Bromo-2-chloro-6-fluoroquinoxaline, underscoring the utility of such compounds as intermediates in complex chemical syntheses (Wu et al., 2022).

properties

IUPAC Name

7-bromo-2-chloro-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPIIMVVLKELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloro-6-fluoroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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